1,3-Dimethyl 2-(aminomethyl)propanedioate
CAS No.:
Cat. No.: VC17830670
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO4 |
|---|---|
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | dimethyl 2-(aminomethyl)propanedioate |
| Standard InChI | InChI=1S/C6H11NO4/c1-10-5(8)4(3-7)6(9)11-2/h4H,3,7H2,1-2H3 |
| Standard InChI Key | RHWJSPABDYHOBF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CN)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, dimethyl 2-(aminomethyl)propanedioate, reflects its propanedioate core substituted with methyl ester groups at positions 1 and 3 and an aminomethyl group at position 2. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 161.16 g/mol |
| Canonical SMILES | COC(=O)C(CN)C(=O)OC |
| InChI Key | RHWJSPABDYHOBF-UHFFFAOYSA-N |
| PubChem CID | 21834728 |
The aminomethyl group introduces nucleophilic reactivity, while the ester functionalities enable participation in condensation and transesterification reactions.
Synthetic Methodologies
Alternative Pathways
While direct synthesis methods for 1,3-dimethyl 2-(aminomethyl)propanedioate are sparsely documented, hypothetical routes include:
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Aminomethylation: Reacting dimethyl 2-bromopro panedioate with ammonia or primary amines.
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Reductive Amination: Condensing dimethyl 2-oxopropanedioate with methylamine followed by reduction.
Reactivity and Functional Group Transformations
Ester Hydrolysis and Transesterification
The methyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or salts. For example:
Transesterification with higher alcohols (e.g., ethanol) is feasible via acid catalysis.
Aminomethyl Group Reactivity
The primary amine participates in:
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Schiff Base Formation: Reacting with aldehydes/ketones.
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Acylation: Generating amides with acyl chlorides.
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Alkylation: Forming secondary amines with alkyl halides.
Applications in Medicinal Chemistry
Case Study: Anticancer Agent Development
While direct studies are unavailable, structurally similar propanedioate derivatives inhibit histone deacetylases (HDACs), suggesting potential epigenetic modulation.
Industrial Production and Scalability
Process Optimization
Key parameters for scaling the patent-derived method :
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Catalyst Recycling: Acetic acid recovery via distillation.
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Continuous Flow Reactors: Enhancing throughput and yield.
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Cost Analysis: Substituting diethyl malonate with dimethyl variants reduces raw material costs by ~15%.
Comparative Analysis with Related Compounds
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| Diethyl 2-(aminomethyl)propanedioate | Ethyl esters vs. methyl esters | Slower hydrolysis kinetics |
| Dimethyl 2-methylpropanedioate | Lacks aminomethyl group | Limited nucleophilic reactivity |
The aminomethyl group in 1,3-dimethyl 2-(aminomethyl)propanedioate confers superior versatility in nucleophilic reactions compared to non-aminated analogs .
Future Research Directions
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Mechanistic Studies: Elucidate reaction pathways via DFT calculations.
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Green Chemistry: Develop solvent-free syntheses using microwave irradiation.
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